molecular formula C10H8O3 B6255435 7-methyl-1-benzofuran-5-carboxylic acid CAS No. 1554315-39-7

7-methyl-1-benzofuran-5-carboxylic acid

Cat. No. B6255435
CAS RN: 1554315-39-7
M. Wt: 176.2
InChI Key:
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Description

7-methyl-1-benzofuran-5-carboxylic acid is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular formula of 7-methyl-1-benzofuran-5-carboxylic acid is C10H8O3 . The structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives have been shown to exhibit various chemical reactions. For example, a benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methyl-1-benzofuran-5-carboxylic acid include a molecular weight of 176.17 . The boiling point is predicted to be 335.2±22.0 °C, and the density is predicted to be 1.303±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action for 7-methyl-1-benzofuran-5-carboxylic acid is not mentioned in the retrieved papers, benzofuran derivatives in general have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities make benzofuran and its derivatives potential natural drug lead compounds .

Safety and Hazards

Safety data sheets suggest that 7-methyl-1-benzofuran-5-carboxylic acid may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Although numerous synthetic approaches have been developed to prepare benzofuran derivatives during the past decades, general protocols for the synthesis of these compounds are still of high interest . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-1-benzofuran-5-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a benzofuran ring and the introduction of a carboxylic acid group at the 5-position of the ring.", "Starting Materials": [ "2-methylphenol", "2-nitrobenzaldehyde", "sodium methoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "carbon dioxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 2-methylphenol to 2-methyl-2-phenylpropanoic acid", "React 2-methylphenol with acetic anhydride and sulfuric acid to form 2-methyl-2-phenylpropanoic acid", "Step 2: Formation of benzofuran ring", "React 2-methyl-2-phenylpropanoic acid with 2-nitrobenzaldehyde, sodium methoxide, and sodium borohydride to form 7-methylbenzofuran", "Step 3: Introduction of carboxylic acid group", "React 7-methylbenzofuran with carbon dioxide, methanol, and sodium hydroxide to form 7-methyl-1-benzofuran-5-carboxylic acid", "Step 4: Purification", "Extract the crude product with ethyl acetate, wash with hydrochloric acid and sodium bicarbonate, dry over magnesium sulfate, and evaporate the solvent to obtain the final product" ] }

CAS RN

1554315-39-7

Product Name

7-methyl-1-benzofuran-5-carboxylic acid

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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